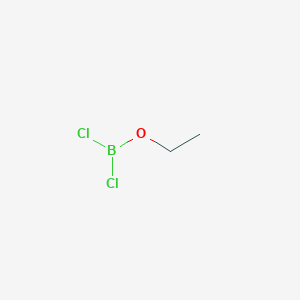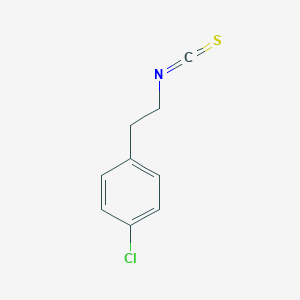
1-Chloro-4-(2-isothiocyanatoethyl)benzene
Übersicht
Beschreibung
The compound "1-Chloro-4-(2-isothiocyanatoethyl)benzene" is not directly studied in the provided papers. However, the papers do discuss various related compounds with similar functional groups or structural motifs. For instance, the first paper examines a compound with an isothiocyanato group attached to a benzene ring, similar to the target compound, but with a different substituent . The second paper investigates a molecule derived from a benzene ring with cyano and pyridyl groups, which, like the target compound, involves aromatic substitution reactions . The third paper focuses on a charge-transfer complex involving a substituted benzene, which is relevant to understanding the electronic interactions in benzene derivatives . Lastly, the fourth paper describes a chlorinated benzene sulfonamide, which shares the chlorobenzene moiety with the target compound .
Synthesis Analysis
The synthesis of "1-Chloro-4-(2-isothiocyanatoethyl)benzene" can be inferred from the methodologies discussed in the papers. For example, the compound in the first paper could be synthesized through a reaction involving the addition of an isothiocyanato group to a pre-existing benzene derivative . Similarly, the Knoevenagel condensation described in the second paper suggests a pathway for introducing substituents into the benzene ring . These methods could potentially be adapted to synthesize the target compound.
Molecular Structure Analysis
The molecular structure of "1-Chloro-4-(2-isothiocyanatoethyl)benzene" would likely exhibit characteristics similar to those described in the papers. The Raman spectroscopy and quantum chemical calculations in the first paper provide insights into how substituents affect the vibrational modes of a benzene ring . The X-ray molecular structure analysis in the second paper offers a glimpse into the crystallographic arrangement of substituted benzene compounds . These analyses could be applied to predict the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactions involving "1-Chloro-4-(2-isothiocyanatoethyl)benzene" can be related to the reactions of similar compounds discussed in the papers. The charge-transfer complex formation in the third paper highlights the reactivity of benzene derivatives with electron-accepting or donating groups . The intramolecular interactions described in the fourth paper, such as hydrogen bonding and π-π stacking, could also be relevant to the target compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-Chloro-4-(2-isothiocyanatoethyl)benzene" can be extrapolated from the properties of similar compounds in the papers. The electrical conductivity and dielectric relaxation study in the third paper provides information on how the molecular arrangement affects the electronic properties of benzene derivatives . The crystal packing and molecular conformation discussed in the fourth paper give an indication of the solid-state properties that the target compound might exhibit .
Wissenschaftliche Forschungsanwendungen
Interaction of Substituted Benzene with BCl3 : The study by Dittmer, Pask, and Nuyken (1992) examines the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, highlighting its role as an initiator/transfer agent for cationic polymerizations. This suggests potential applications in polymer synthesis for similarly structured compounds like 1-Chloro-4-(2-isothiocyanatoethyl)benzene (Dittmer, Pask, & Nuyken, 1992).
Metalation of Halobenzotrifluorides : Mongin, Desponds, and Schlosser (1996) explored the metalation of chloro(trifluoromethyl)benzenes, demonstrating selective deprotonation adjacent to halogen substituents. This provides insight into how chlorinated benzene derivatives, similar to 1-Chloro-4-(2-isothiocyanatoethyl)benzene, might behave under similar conditions (Mongin, Desponds, & Schlosser, 1996).
Stereochemistry in Friedel-Crafts Alkylation : The research by Segi et al. (1982) on the stereochemistry of Friedel-Crafts alkylation using optically active 2-methyloxetane and benzene suggests potential stereoselective reactions for chlorinated benzene derivatives like 1-Chloro-4-(2-isothiocyanatoethyl)benzene (Segi et al., 1982).
Gasoline Blending Components Synthesis : A study by Hancsók et al. (2005) investigated the production of environmentally friendly gasoline blending components using benzene-containing n-hexane fractions, indicating the potential application of chlorinated benzene derivatives in fuel processing technology (Hancsók, Magyar, Szoboszlai, & Kalló, 2005).
Selective Separation of Palladium : Traeger et al. (2012) developed a solvent extraction system using a dithioether derivative for the selective recovery of palladium, suggesting potential applications of chlorinated benzene derivatives in metal recovery and recycling (Traeger, Koenig, Städtke, & Holdt, 2012).
Molecular Electronics : Reed et al. (1997) investigated the conductance of a molecular junction containing a benzene derivative, providing insights into potential applications in molecular-scale electronics for similar compounds (Reed, Zhou, Muller, Burgin, & Tour, 1997).
Eigenschaften
IUPAC Name |
1-chloro-4-(2-isothiocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJYUJULSZFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170081 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2-isothiocyanatoethyl)benzene | |
CAS RN |
17608-10-5 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenethyl)isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



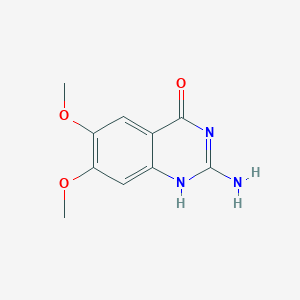
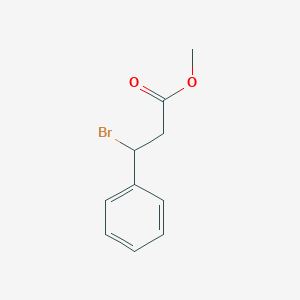
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
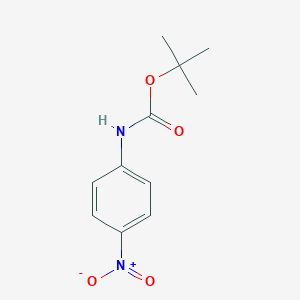
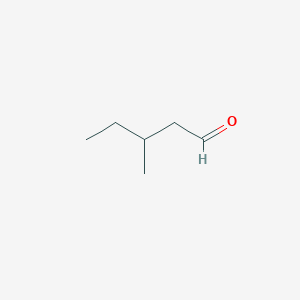
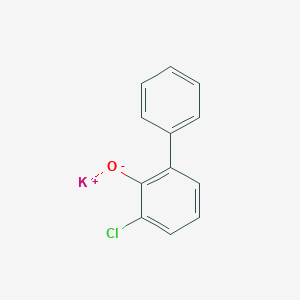
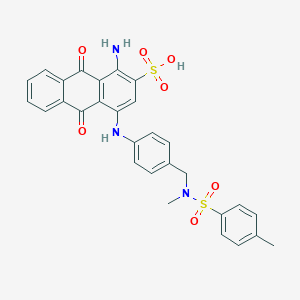
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
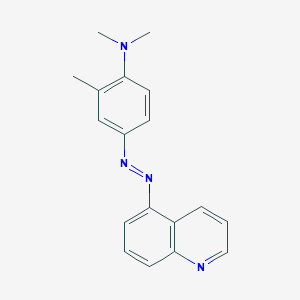
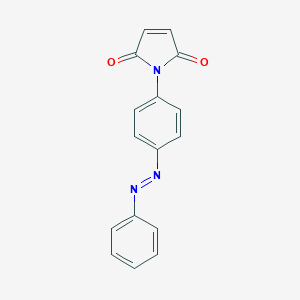
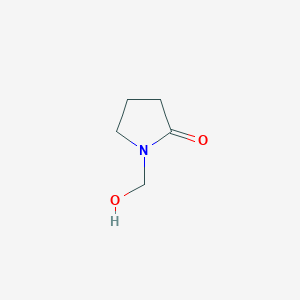
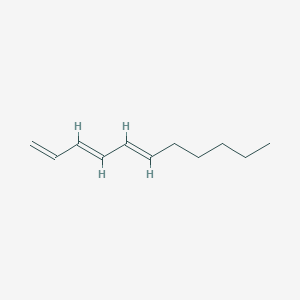
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
